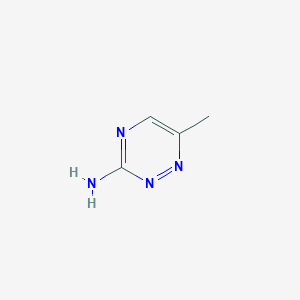

6-Methyl-1,2,4-triazin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIPZMXRDYIYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422529 | |

| Record name | 6-methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18915-36-1 | |

| Record name | 6-methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 6 Methyl 1,2,4 Triazin 3 Amine Analogues

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the triazine ring is a primary site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives. researchgate.net

The amino group in 3-amino-1,2,4-triazine derivatives demonstrates significant reactivity towards electrophilic reagents such as carbonitriles, carbonyls, and isothiocyanates. researchgate.netresearchgate.net These reactions serve as pivotal steps in the synthesis of various fused and substituted heterocyclic systems. For instance, the reaction of 3-amino-5,6-diphenyl-1,2,4-triazine with isocyanates and isothiocyanates leads to the formation of N-substituted urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net These intermediates can be subsequently cyclized, often with reagents like diethyl malonate, to yield barbituric and thiobarbituric acid derivatives bearing the triazine moiety. researchgate.net

Many of these reactions are facilitated by the use of a strong polar aprotic solvent like dimethylformamide (DMF), which can accelerate the rate of nucleophilic substitution (SN2) type reactions. researchgate.net

Table 1: Reactions of 3-Amino-1,2,4-triazine Analogues with Electrophiles

| Triazine Precursor | Reagent | Conditions | Product Type | Reference |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Cyclohexyl isocyanate | Reflux in EtOH | N,N'-disubstituted urea | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Methyl isothiocyanate | Reflux in EtOH | N,N'-disubstituted thiourea | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Phenyl isothiocyanate | Reflux in EtOH | N,N'-disubstituted thiourea | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile (B46850) | - | 4-Amino-1,2,4-triazino[4,3-b] science.govorientjchem.orgtriazine | researchgate.net |

A fundamental reaction of the primary amino group on the triazine core is its condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain an imine or azomethine (–C=N–) group. ekb.eg This reaction typically involves refluxing the triazine precursor with the respective aldehyde or ketone in a solvent like ethanol. nih.govpensoft.net

For example, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one readily reacts with various aldehydes, including 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and substituted benzaldehydes, to form the corresponding Schiff bases. researchgate.netresearchgate.net Similarly, hydrazinyl-1,2,4-triazin-5-one derivatives react with a wide range of aldehydes to yield hydrazones, which are structurally related to Schiff bases. pensoft.net These reactions highlight the versatility of the amino and hydrazinyl functionalities in constructing more complex molecular architectures. pensoft.net The formation of these iminic compounds is often the first step toward synthesizing more complex fused heterocyclic systems. nih.gov

Table 2: Synthesis of Schiff Bases from 1,2,4-Triazine (B1199460) Analogues

| Triazine Precursor | Carbonyl Reagent | Conditions | Product | Reference |

| 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | 2-Hydroxybenzaldehyde | Reflux in Methanol (B129727) | (E)-4-((2-hydroxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | researchgate.net |

| 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | 4-Hydroxybenzaldehyde | Reflux in Methanol | (E)-4-((4-hydroxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | researchgate.net |

| 4-Amino-6-tert-butyl-3-hydrazinyl-4H- science.govorientjchem.orgtriazin-5-one | 2-Methoxybenzaldehyde | Reflux in Ethanol | 4-Amino-6-tert-butyl-3-(2-methoxybenzylidenehydrazono)-3,4-dihydro-2H- science.govorientjchem.orgtriazin-5-one | pensoft.net |

| 4-Amino-6-tert-butyl-3-hydrazinyl-4H- science.govorientjchem.orgtriazin-5-one | Thiophene-2-carbaldehyde | Reflux in Ethanol | 4-Amino-6-tert-butyl-3-(thiophen-2-ylmethylenehydrazono)-3,4-dihydro-2H- science.govorientjchem.orgtriazin-5-one | pensoft.net |

Electrophilic Substitution and Functionalization of the Triazine Ring

Direct electrophilic substitution on the 1,2,4-triazine ring is generally challenging due to the ring's electron-deficient nature, caused by the presence of three electronegative nitrogen atoms. Functionalization is more commonly achieved through nucleophilic substitution on a pre-functionalized ring (e.g., a halogenated triazine) or through reactions on the ring's substituents.

However, some functionalization reactions on the triazine core have been reported. For instance, 5-phenyl-1,2,4-triazin-3-amine (B184799) can undergo regioselective bromination at the C6 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This reaction provides a key intermediate for further modifications, such as Suzuki-Miyaura cross-coupling reactions.

Tautomeric Equilibria and Their Impact on Reactivity Profiles

Tautomerism, the interconversion of structural isomers through proton migration, significantly influences the chemical and physical properties of 1,2,4-triazine derivatives. The position of the tautomeric equilibrium can be affected by factors such as the solvent's polarity and the nature of substituents on the triazine ring. researchgate.net

In 1,2,4-triazine analogues containing a thione (C=S) group, such as 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one, a prominent tautomeric equilibrium exists between the thione and thiol (-SH) forms. rasayanjournal.co.insemanticscholar.org Spectroscopic and computational studies have shown that such heterocyclic compounds can exist in either form, depending on the conditions. science.govrasayanjournal.co.in

The thione form is often favored in the solid state, while an equilibrium between both forms can exist in solution. rasayanjournal.co.in Computational studies on the related 1,2,4-triazole-3-thione system indicate that the thione tautomer is the most stable form in the gas phase. nih.gov The specific tautomer present can dictate the compound's reactivity. For example, the thiol form provides a nucleophilic sulfur atom, while the thione form involves a different distribution of electrons within the ring. This tautomerism has been shown to impact the biological activity of these compounds. researchgate.net

Proton and carbon-13 NMR spectroscopy are valuable tools for studying these equilibria. For instance, in thioketone-containing triazines, the carbon resonance of the C=S group appears at approximately 185 ppm, which is characteristic of this functional group and provides evidence for the predominant tautomeric form.

Reactions with Organophosphorus Reagents

The reaction of 1,2,4-triazine derivatives with organophosphorus reagents provides a pathway to novel phosphorus-containing heterocyclic systems. researchgate.netorientjchem.org These reactions can involve the amino group, a mercapto substituent, or the triazine ring itself, leading to a variety of products.

For example, 3-amino-1,2,4-triazine analogues react with phosphorus reagents like dibromotriphenylphosphorane to yield fused phospha-heterobicyclic systems. orientjchem.org In another pathway, Schiff bases derived from 3-amino-1,2,4-triazin-5-ones can undergo addition reactions with diethyl phosphonate (B1237965) to afford α-aminophosphonates. researchgate.net

Furthermore, 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one reacts with alkyl phosphites, such as trimethyl phosphite (B83602). ajbasweb.com Depending on the reaction conditions, this can lead to S-alkylation, yielding a methylthio derivative, or N-alkylation at the nitrogen adjacent to the carbonyl group. ajbasweb.com These transformations highlight the utility of organophosphorus reagents in modifying the structure and potential bioactivity of the 1,2,4-triazine scaffold.

Table 3: Reactions of 1,2,4-Triazine Analogues with Organophosphorus Reagents

| Triazine Precursor | Organophosphorus Reagent | Product Type | Reference |

| 3-Hydrazino-5,6-bis(4-bromophenyl)-1,2,4-triazine | Dibromotriphenylphosphorane | Fused 1,2,4-triazaphospholino[4,5-b] science.govorientjchem.orgtriazine | orientjchem.org |

| 3-Amino-5,6-dimethyl-1,2,4-triazine (B98693) | Diethyl benzyl (B1604629) phosphonate | Phospha heterocyclic system | orientjchem.org |

| Schiff base of 3-amino-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazin-5-one | Diethyl phosphonate | α-Aminophosphonate | researchgate.net |

| 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one | Trimethyl phosphite | S-alkylation or N-alkylation products | ajbasweb.com |

Alkylation and Phosphonate Formation

The functionalization of 1,2,4-triazine analogues through alkylation and phosphonate formation has been demonstrated, particularly with derivatives bearing a thione group, which can be considered an analogue of the amine group in 6-methyl-1,2,4-triazin-3-amine. For instance, the reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with various alkylating and phosphorylating agents showcases these transformations. ajbasweb.com

When treated with trimethyl phosphite at 100°C, 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one undergoes S-alkylation to yield 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one. ajbasweb.com Prolonged heating under the same conditions leads to further alkylation on a nitrogen atom, affording 3,4-dihydro-4,6-dimethyl-3-(methylthio)-1,2,4-triazin-5(2H)-one. ajbasweb.com The use of methyl iodide also results in the S-methylated product. ajbasweb.com

The reaction with diethyl phosphite under similar conditions results in the formation of a phosphonate adduct. ajbasweb.com The proposed mechanism involves the nucleophilic attack of the phosphite phosphorus on the imine carbon of the triazine ring. ajbasweb.com Similarly, reaction with diisopropyl phosphite in the presence of a base in refluxing toluene (B28343) yields a phosphonate adduct. ajbasweb.com In contrast, using triisopropyl phosphite under acidic conditions in refluxing toluene leads to the S-isopropylated product, 6-methyl-3-(isopropylthio)-1,2,4-triazin-5(2H)-one. ajbasweb.com

These reactions highlight the dual reactivity of the triazine ring system, where both alkylation and phosphonate formation are viable pathways depending on the reagents and reaction conditions.

Table 1: Alkylation and Phosphonate Formation Reactions of 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one

| Reagent | Conditions | Product(s) | Reference |

| Trimethyl phosphite | 100°C | 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one; 3,4-dihydro-4,6-dimethyl-3-(methylthio)-1,2,4-triazin-5(2H)-one | ajbasweb.com |

| Methyl iodide | - | 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one | ajbasweb.com |

| Diethyl phosphite | 100°C | Phosphonate adduct | ajbasweb.com |

| Diisopropyl phosphite | Toluene, reflux, base | Phosphonate adduct | ajbasweb.com |

| Triisopropyl phosphite | Toluene, reflux, acetic acid | 6-methyl-3-(isopropylthio)-1,2,4-triazin-5(2H)-one | ajbasweb.com |

Mechanistic Studies of Ring Opening and Hydrolysis

The 1,2,4-triazine ring can undergo ring-opening and subsequent transformations under certain conditions. Acid hydrolysis of the phosphonate adduct formed from the reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one and diethyl phosphite regenerates the starting triazine derivative, indicating a reversible formation of the phosphonate and the stability of the triazine ring under these specific hydrolytic conditions. ajbasweb.com

In a different transformation, a patented method describes a ring-opening and ring-extending reaction sequence starting from a triazine precursor. google.com An alkylation reaction of a 1,2,4-triazole (B32235) derivative with chloroacetone (B47974) yields an intermediate which then undergoes a ring-opening and ring-extending reaction with hydrazine (B178648) hydrate (B1144303) to form 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. google.com This process highlights a pathway for transforming the 1,2,4-triazine core into a more complex heterocyclic system.

Furthermore, 1,2,4-triazine 4-oxides are susceptible to hydrolysis by base, which proceeds via an initial nucleophilic attack at the C3-position of the triazine ring, leading to ring cleavage and the formation of 2-acylhydrazono oximes. thieme-connect.de

Oxidative and Reductive Transformations of the Triazine Core

The 1,2,4-triazine nucleus can participate in both oxidative and reductive transformations. The electrochemical oxidation of 6-methyl-1,2,4-triazine-3-thione-5-one in the presence of catechols has been studied. researchgate.net This process involves the anodic generation of o-quinones from the catechols, which then undergo a Michael-type addition reaction with the triazine derivative to form thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. researchgate.net Similarly, the electrochemical oxidation of catechols in the presence of 4-amino-6-methyl-1,2,4-triazine-3-thion-5-one leads to the synthesis of 1,2,4-triazino[3,4-b]-1,3,4-thiadiazines. sci-hub.se Oxidation of 4-amino-6-methyl-3-thioxo-2,3-dihydro researchgate.netdiva-portal.orgtriazin-5(4H)-one with lead tetraacetate results in the formation of a disulfide-linked dimer. researchgate.net

Nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, an isomer of the target compound's core structure, with a nitrating mixture results in the formation of cyanuric acid and tetranitromethane, indicating a more extensive oxidative degradation of the ring system under these conditions. researchgate.net In contrast, nitration of 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329) can yield either 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan (B8792606) N-oxide derivative, depending on the reaction medium. researchgate.net The oxidation of 3-amino-1,2,4-triazines with peracids can lead to the formation of 1,2,4-triazine N-oxides, with the position of N-oxidation depending on the substituents present on the triazine ring. rsc.org

Reduction of 1,2,4-benzotriazine (B1219565) N-oxides can afford either 1,2,4-benzotriazines or dihydro-1,2,4-benzotriazines, with the product distribution being dependent on the reaction conditions. thieme-connect.de

Inverse Electron-Demand Diels–Alder (IEDDA) Cycloaddition Reactions of 1,2,4-Triazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds, and 1,2,4-triazines are effective azadienes in these transformations. beilstein-journals.orgnih.govnih.gov In these reactions, the electron-deficient 1,2,4-triazine ring reacts with an electron-rich dienophile. The initial [4+2] cycloaddition is typically followed by the elimination of a small molecule, most commonly dinitrogen, to afford a new heterocyclic ring, often a pyridine (B92270) or a related system. researchgate.net

The reactivity of the 1,2,4-triazine in IEDDA reactions is significantly influenced by the substituents on the triazine ring. Electron-withdrawing groups on the triazine enhance its reactivity towards electron-rich dienophiles. nih.gov The position of the substituents also plays a crucial role; for instance, 3,6-disubstituted 1,2,4-triazines may show reduced reactivity with sterically bulky dienophiles compared to 5-substituted 1,2,4-triazines due to steric hindrance. researchgate.net

Intramolecular IEDDA reactions of 1,2,4-triazines have been successfully employed in the synthesis of complex fused heterocyclic systems, such as lactam- and lactone-fused α-carbolines. beilstein-journals.org These reactions often proceed in high yields, particularly under microwave assistance. beilstein-journals.org The nature of the tether connecting the dienophile to the triazine ring can also impact the reactivity, with amide tethers showing higher reactivity than ester tethers in certain cases. beilstein-journals.org

The coordination of a metal, such as Re(I), to the 1,2,4-triazine ring has been shown to significantly accelerate the rate of IEDDA reactions with strained alkynes. rsc.org This rate enhancement is attributed to a more favorable interaction energy and a lower distortion energy upon coordination. rsc.org

Mechanistic Investigations of Aza-Diels-Alder Processes

The mechanism of the aza-Diels-Alder reaction can proceed through either a concerted or a stepwise pathway. diva-portal.org In the context of IEDDA reactions of 1,2,4-triazines, the reaction is generally considered to be a concerted process. However, the presence of certain catalysts or substituents can favor a stepwise mechanism.

Density Functional Theory (DFT) studies have been employed to investigate the reaction mechanism. diva-portal.org These studies can help in understanding the influence of substituents and catalysts on the transition state energy barriers. For example, Lewis acids such as BCl₃ and protic acids like H₃O⁺ have been shown to effectively catalyze aza-Diels-Alder reactions by lowering the activation energy. diva-portal.org Catalysis can also influence the synchronicity of bond formation in the transition state. diva-portal.org

In some cases, the reaction of N-aryl imines with dienes under Lewis acid catalysis has been shown to proceed through a stepwise mechanism, even though the products may appear to be the result of a concerted cycloaddition. rsc.org These mechanistic insights are crucial for predicting the outcome of the reaction and for the rational design of new synthetic methodologies based on the aza-Diels-Alder reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 1,2,4 Triazin 3 Amine Systems

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the bonding framework of 6-Methyl-1,2,4-triazin-3-amine systems.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra reveal characteristic absorption bands that correspond to specific vibrational modes of the molecule.

Key IR spectral features for related triazine systems include:

N-H Stretching: The amino group (NH₂) typically exhibits stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in derivatives of 5-amino-1,2,4-triazine, these bands are observed around 3420 cm⁻¹. tandfonline.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are generally found in the 2800-3100 cm⁻¹ range. tandfonline.comjmchemsci.com

C=N Stretching: The stretching vibrations of the C=N bonds within the triazine ring are characteristic and often appear in the 1500-1690 cm⁻¹ region. jmchemsci.comscirp.org

C=C Stretching: Aromatic C=C stretching bands are typically observed around 1489-1550 cm⁻¹. jmchemsci.com

Ring Vibrations: The triazine ring itself has characteristic breathing vibrations. For example, in 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, a strong Raman band near 770 cm⁻¹ is assigned to the ring breathing vibration. nih.gov An out-of-plane bending vibration of the substituted 1,2,4-triazine (B1199460) ring is observed near 800 cm⁻¹ in the infrared spectra. nih.gov

C-N Stretching: The stretching vibrations for C-N bonds are typically found in the 1340-1379 cm⁻¹ region. jmchemsci.com

N-N Stretching: The N-N bond within the triazine ring can show stretching vibrations around 1100-1114 cm⁻¹. jmchemsci.com

Table 1: Interpreted IR Spectral Data for a Related Triazine Derivative

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| NH₂ | 3420 | Stretching |

| C-H (aromatic) | 3097 | Stretching |

| C-H (aliphatic) | 2950, 2915 | Stretching |

| C=O | 1665 | Stretching |

| C=N | 1525 | Stretching |

| C=C | 1478 | Stretching |

| C-F | 875 | Stretching |

Data sourced from a study on (5-Amino-3-methyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H-NMR and ¹³C-NMR spectroscopy are fundamental techniques for characterizing this compound and its analogues.

In ¹H-NMR spectra of related 1,2,4-triazine derivatives, the following signals are typically observed:

Methyl Protons (CH₃): The protons of the methyl group at position 6 typically appear as a singlet in the upfield region of the spectrum, around δ 2.0-2.9 ppm. tandfonline.comchemicalbook.com

Amino Protons (NH₂): The protons of the amino group at position 3 often appear as a broad singlet, and their chemical shift can be variable and concentration-dependent. In some cases, these protons are exchangeable with D₂O. tandfonline.com For a related compound, ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate, the NH₂ protons appear as a broad singlet at δ 6.70 ppm. tandfonline.com

Ring Protons: The proton on the triazine ring (H5) in unsubstituted 6-methyl-1,2,4-triazine appears at a downfield chemical shift. thieme-connect.de

¹³C-NMR spectra provide information on the carbon skeleton:

Methyl Carbon (CH₃): The carbon of the methyl group is observed in the upfield region, for example at δ 23.5 ppm in ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate. tandfonline.com

Ring Carbons (C3, C5, C6): The carbons of the triazine ring resonate at downfield chemical shifts due to the presence of electronegative nitrogen atoms. For 6-methyl-1,2,4-triazine, the chemical shifts are reported as C3: 155.8 ppm, C5: 149.6 ppm, and C6: 159.3 ppm. thieme-connect.de The presence of the amino group at C3 in 1,2,4-triazin-3-amine (B72006) shifts the C3 resonance to a different value. thieme-connect.de

Table 2: ¹H and ¹³C NMR Data for Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH₂ | 6.70 (br s, 2H) | - |

| -OCH₂CH₃ | 4.40 (q, 2H) | 62.5 (CH₂) |

| CH₃ | 2.90 (s, 3H) | 23.5 |

| -OCH₂CH₃ | 1.30 (t, 3H) | 14.1 |

| C=O | - | 166.4 |

| C3 | - | 165.3 |

| C5 | - | 156.5 |

| C6 | - | 149.8 |

Data obtained in CDCl₃. tandfonline.com

Two-dimensional (2D) NMR techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are essential for unambiguously assigning proton and carbon signals and mapping out the connectivity within the molecule.

gHSQC: This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments. mdpi.comopenmedicinalchemistryjournal.com

These 2D NMR techniques are invaluable for complex derivatives of this compound, where the one-dimensional spectra may be crowded or ambiguous.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular formula is C₄H₆N₄, with a molecular weight of 124.12 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) can be used to confirm the molecular weight by identifying the molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides structural information as the molecule breaks apart in a predictable manner. In derivatives of 1,2,4-triazines, fragmentation often involves the loss of small, stable molecules like HCN. derpharmachemica.com For instance, the mass spectrum of a related 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivative showed the loss of a cyanobenzene molecule from a fragment ion. derpharmachemica.com

Electrospray ionization (ESI-MS) is a softer ionization technique that is often used to determine the molecular weight of derivatives, typically observing the protonated molecule [M+H]⁺. tandfonline.com For example, ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate shows an ESI-MS signal at m/z 183.20, corresponding to [M+H]⁺. tandfonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis) Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., n → π* and π → π* transitions).

For 1,2,4-triazine systems, absorption bands are typically observed in the UV region. The parent 1,2,4-triazine exhibits two absorption bands in methanol (B129727) at 374 nm and 247.8 nm. thieme-connect.de Alkyl-substituted 1,2,4-triazines generally show similar electronic spectra. thieme-connect.de The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the triazine ring. For instance, studies on a charge-transfer complex involving a triazine derivative showed that the electronic absorption spectra were influenced by the solvent polarity. scirp.org In some cases, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to aid in the interpretation of the experimental UV-Vis spectra. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions and space group, for this particular compound are not available.

However, valuable insights into the expected solid-state structure and intermolecular interactions of this compound can be inferred from the crystallographic analysis of closely related analogues. One such informative example is the X-ray structure determination of 5,6-dimethyl-1,2,4-triazin-3-amine. The study of this compound reveals key structural features that are likely to be shared with this compound due to their significant structural similarity.

The crystal structure of 5,6-dimethyl-1,2,4-triazin-3-amine indicates a monoclinic crystal system with the space group P2₁/c. A fundamental characteristic of the triazine ring in such compounds is its planarity. This planarity is a critical factor that influences the types of intermolecular interactions that can occur.

Based on these observations from closely related structures, it is highly probable that the crystal structure of this compound would be characterized by a planar triazine ring and a network of intermolecular hydrogen bonds involving the amino group and the ring nitrogen atoms. Furthermore, π-π stacking interactions between the triazine rings are also expected to be a key feature of its solid-state packing.

Table of Crystallographic Data for a Structurally Related Compound

Since the specific crystallographic data for this compound is not available, the following table presents data for the closely related compound, 5,6-dimethyl-1,2,4-triazin-3-amine, to provide a comparative reference.

| Compound | Crystal System | Space Group |

| 5,6-dimethyl-1,2,4-triazin-3-amine | Monoclinic | P2₁/c |

Table of Intermolecular Interactions in Related Triazine Compounds

This table summarizes typical intermolecular interactions observed in the crystal structures of aminotriazine (B8590112) derivatives, which are anticipated to be relevant for this compound.

| Interaction Type | Description | Example Compound(s) | Reference(s) |

| Hydrogen Bonding | N-H···N interactions forming dimers and tapes | 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate | nih.gov |

| N-H···O interactions with solvent molecules | 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate | nih.gov | |

| N-H···F interactions in salts | 2,4-diamino-6-methyl-1,3,5-triazin-1-ium tetrafluoroborate | nih.gov | |

| π-π Stacking | Face-to-face or offset stacking of triazine rings | 2,4-diamino-6-methyl-1,3,5-triazin-1-ium tetrafluoroborate | nih.gov |

| Weak π–π stacking interactions | (E)-4-(2-Hydroxy-3-methoxybenzylideneamino)-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | researchgate.net |

Computational Chemistry Approaches for Elucidating the Electronic Structure and Reactivity of 6 Methyl 1,2,4 Triazin 3 Amine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-Methyl-1,2,4-triazin-3-amine, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until those forces are negligible.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include total energy, dipole moment, and the distribution of electronic charge. These calculations are foundational for understanding the molecule's behavior and for subsequent, more detailed analyses. For instance, studies on related triazine derivatives have successfully used DFT to obtain optimized molecular structures and explore their properties. nih.govd-nb.info The geometry optimization of a similar compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (DMTHO), was achieved using the B3LYP functional, which provided a basis for further analysis of the molecule's electronic characteristics. researchgate.netnih.gov

Selection of Basis Sets and Exchange-Correlation Functionals for Triazine Chemistry

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For triazine and its derivatives, the B3LYP hybrid functional is a popular and well-validated choice. researchgate.netnih.gov It combines the exact Hartree-Fock exchange with DFT exchange and correlation, often yielding reliable molecular geometries and electronic properties. researchgate.net Other functionals, such as PBE and BP86, have also been tested for similar systems. nih.gov

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for triazine chemistry. nih.govirjweb.comcolab.ws The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. For higher accuracy, correlation-consistent basis sets (e.g., aug-cc-pVDZ) or the Karlsruhe "def2" series (e.g., def2-TZVP) can be employed, with the latter showing excellent performance in providing agreement with experimental data for related molecules. nih.gov A study on DMTHO utilized the B3LYP functional with the 6-311++G(d,p) basis set for its structural optimization and subsequent analysis. researchgate.netnih.gov

| Computational Method | Typical Application in Triazine Chemistry | Common Examples |

|---|---|---|

| Exchange-Correlation Functional | Approximates electron exchange and correlation energy. Crucial for the accuracy of electronic properties. | B3LYP researchgate.netnih.govirjweb.comcolab.ws, PBE nih.gov, BP86 nih.gov, CAM-B3LYP d-nb.info |

| Basis Set | A set of functions to construct molecular orbitals. The size and type affect accuracy and computational cost. | 6-31G(d,p) nih.govd-nb.info, 6-311++G(d,p) researchgate.netnih.govirjweb.comcolab.ws, def2-TZVP researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy and shape of these orbitals are key indicators of a molecule's nucleophilicity (related to HOMO) and electrophilicity (related to LUMO). youtube.com

For this compound, FMO analysis would reveal the distribution of these frontier orbitals across the molecule. Typically, in amine-substituted triazines, the HOMO is localized on the electron-rich parts of the molecule, including the amino group and the nitrogen atoms of the triazine ring, while the LUMO is distributed over the electron-deficient triazine ring. d-nb.info

Characterization of HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter derived from FMO analysis. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comcolab.ws Conversely, a large energy gap implies high stability. irjweb.com

The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule and the potential for intramolecular charge transfer (ICT). A low energy gap facilitates the promotion of an electron from the HOMO to the LUMO, a process that often corresponds to a transfer of electron density from the donor part of the molecule to the acceptor part. In related 1,2,4-triazine (B1199460) derivatives, the HOMO is often localized on sulfur atoms and phenyl groups, while the LUMO is on the triazine and phenyl moieties, indicating that these groups act as donors and acceptors, respectively. d-nb.info For molecules like this compound, the amino group and methyl group act as electron-donating groups, influencing the energy levels and facilitating charge transfer to the electron-deficient triazine ring.

| Molecule (Related Triazine Derivatives) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | -6.469 | -2.113 | 4.356 | d-nb.info |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | -6.186 | -2.062 | 4.124 | d-nb.info |

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability Assessment

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edu This method is particularly useful for quantifying electron delocalization and understanding stabilizing interactions within a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms. nih.gov

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazine ring and the exocyclic amino group, highlighting these as the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and potentially the methyl group would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. MEP analysis of other triazine derivatives has been effectively used to identify their electrophilic and nucleophilic reactivity. colab.ws

Quantitative Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are used to generate a 3D map and 2D "fingerprint plots," which summarize the nature and extent of intermolecular contacts.

This analysis provides a quantitative breakdown of the different types of interactions that stabilize the crystal structure. For amine-substituted triazines, hydrogen bonds (such as N-H···N and N-H···O) are typically significant contributors to the crystal packing. nih.govnih.gov The 2D fingerprint plots can be deconstructed to show the percentage contribution of each type of contact, such as H···H, C···H, and N···H interactions. For example, in the crystal structure of a related compound, 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate, H···H contacts accounted for 43.5% of the total Hirshfeld surface, with C···H (18.7%), O···H (15.9%), and N···H (10.9%) also making major contributions. nih.goviucr.org This type of analysis is invaluable for understanding the supramolecular assembly of this compound in the solid state.

| Interaction Type | Percentage Contribution (%) on Hirshfeld Surface | Significance |

|---|---|---|

| H···H | ~43.5% | Represents the most frequent van der Waals contacts. |

| C···H/H···C | ~18.7% | Indicates C-H···π or other weak C-H interactions. |

| O···H/H···O | ~15.9% | Quantifies hydrogen bonding involving oxygen (if present in a salt/solvate). |

| N···H/H···N | ~10.9% | Quantifies N-H···N hydrogen bonding, crucial for triazine crystal packing. |

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorptions)

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic parameters of this compound. These theoretical approaches allow for the calculation of vibrational frequencies and electronic absorption spectra, providing a deeper understanding of the molecule's structural and electronic properties.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict these vibrational frequencies. researchgate.netnih.gov The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. physchemres.org Following optimization, a frequency calculation is performed, which provides the theoretical vibrational spectrum.

The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds between atoms (e.g., C-N stretching, N-H bending, or CH₃ rocking). This detailed assignment of vibrational modes is crucial for interpreting experimental IR and Raman spectra.

UV-Vis Absorptions: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is a result of electronic transitions between molecular orbitals. TD-DFT is a widely used method for calculating the excited-state properties of molecules and predicting their UV-Vis absorption spectra. nih.govgriffith.edu.au These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov

The theoretical UV-Vis spectrum can reveal important information about the electronic structure of this compound. For instance, the transitions are often characterized as π → π* or n → π, corresponding to the excitation of an electron from a π bonding orbital or a non-bonding orbital to an anti-bonding π orbital, respectively. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key factors in determining the electronic transition energies and, consequently, the positions of the absorption bands. nih.gov

A representative table of computationally predicted spectroscopic data for a triazine derivative is shown below, illustrating the type of information that can be obtained for this compound.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| Vibrational Frequency (C=N stretch) | DFT/B3LYP/6-311++G(d,p) | ~1600-1650 cm⁻¹ |

| Vibrational Frequency (N-H stretch) | DFT/B3LYP/6-311++G(d,p) | ~3300-3500 cm⁻¹ |

| UV-Vis Absorption (λmax) | TD-DFT/CAM-B3LYP/6-31G++(d,p) | ~250-300 nm |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a valuable avenue for the theoretical investigation and prediction of the NLO properties of molecules like this compound. These studies can help in the rational design of new materials with enhanced NLO responses.

The NLO properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. Key parameters that characterize these properties include the first-order hyperpolarizability (β) and the total dipole moment (μ). nih.gov A non-zero value for the first-order hyperpolarizability is indicative of second-order NLO behavior. researchgate.net

Computational methods like DFT, using functionals such as B3LYP with extended basis sets (e.g., 6-311++G(d,p)), can be employed to calculate these NLO parameters. nih.gov The calculations are typically performed on the optimized geometry of the molecule. The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential as an NLO material. For comparison, the calculated β value is often benchmarked against that of a standard NLO material like urea (B33335).

The electronic characteristics of the molecule, particularly the HOMO-LUMO energy gap, play a crucial role in its NLO response. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier charge transfer within the molecule. nih.gov The presence of electron-donating (e.g., -NH₂) and electron-withdrawing groups on a π-conjugated system can significantly enhance the NLO properties. In this compound, the amino group can act as an electron donor and the triazine ring as an electron-deficient system, which could contribute to its NLO activity.

Theoretical studies on similar triazine derivatives have shown that these compounds can exhibit significant NLO properties. researchgate.netnih.gov For instance, attaching groups with π systems to a triazine core has been shown to substantially increase the first-, second-, and third-order polarizabilities. nih.gov

Below is a hypothetical data table illustrating the kind of NLO properties that can be computationally investigated for this compound.

| NLO Property | Computational Method | Predicted Value (a.u.) |

| Dipole Moment (μ) | DFT/B3LYP/6-311++G(d,p) | > 0 |

| First-Order Hyperpolarizability (β) | DFT/B3LYP/6-311++G(d,p) | Non-zero |

Molecular Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is invaluable in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking simulations can be employed to explore its potential as a ligand for various biological targets.

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein, which is often obtained from a protein data bank. nih.gov Software such as AutoDock is commonly used to perform the docking calculations. nih.gov The program explores various possible conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity.

The results of a molecular docking study provide valuable information, including the binding energy, which indicates the stability of the ligand-protein complex, and the specific interactions that hold the ligand in place. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. semanticscholar.org

Derivatives of 1,2,4-triazine have been investigated as inhibitors for a range of protein targets, including kinases and enzymes involved in various diseases. For example, docking studies on related triazine compounds have explored their potential as anticancer agents by targeting proteins like Cox-1. researchgate.net Other studies have investigated triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), which is a target for the treatment of schizophrenia. nih.gov

A hypothetical molecular docking result for this compound with a potential protein target is presented in the table below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -7.5 | Asp145, Lys63 | Hydrogen Bond |

| Val45, Leu120 | Hydrophobic Interaction | ||

| Cyclooxygenase-2 (COX-2) | -6.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

The insights gained from molecular docking simulations can guide the design of more potent and selective inhibitors based on the this compound scaffold.

Emerging Research Applications and Advanced Concepts Involving 6 Methyl 1,2,4 Triazin 3 Amine Frameworks

Development as Versatile Building Blocks in Complex Organic Synthesis

The inherent reactivity and functional group accessibility of 6-Methyl-1,2,4-triazin-3-amine and its analogues make them powerful starting materials in synthetic chemistry. researchgate.net These triazine derivatives are recognized as important N-heterocyclic structures that are foundational to a variety of bioactive compounds. researchgate.net

The 1,2,4-triazine (B1199460) ring is a key precursor for the synthesis of more complex, fused heterocyclic systems. Through various chemical reactions, additional rings can be built onto the triazine core, leading to novel molecular architectures. These reactions often involve the amino group and adjacent nitrogen atoms, which can participate in cyclization and condensation reactions. researchgate.net

For instance, derivatives of 4-amino-6-methyl-1,2,4-triazin-5-one-3-thione, a closely related analogue, can be reacted with phenacyl halides. researchgate.net Depending on the reaction conditions, this can yield S-phenacyl derivatives or undergo cyclization to form triazino[3,4-b] researchgate.nettandfonline.comscbt.comthiadiazine systems. researchgate.net Similarly, reactions of 3-amino-1,2,4-triazine derivatives with compounds like chloroacetonitrile (B46850) or dimethyl malonate can produce fused imidazo[3,2-b] researchgate.netscbt.comtriazines and pyrimido[3,2-b] researchgate.netscbt.comtriazines, respectively. scirp.org These fused systems are of significant interest for their potential pharmacological properties. researchgate.netscirp.org

Heterocyclic compounds, including triazines, are among the most important molecular fragments used by chemists to design and synthesize new molecules. merckmillipore.com The this compound framework serves as a "scaffold," a central core structure upon which other chemical groups can be systematically added. merckmillipore.commdpi.com This approach allows for the creation of libraries of related compounds with fine-tuned properties for various research applications, particularly in medicinal chemistry. merckmillipore.com

The triazine scaffold has been identified as a privileged structure for developing multi-target directed ligands. nih.gov For example, by coupling derivatives of 4-amino-6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with other heterocyclic moieties like quinoline, researchers have synthesized novel hybrid molecules. nih.gov These hybrids have been investigated as potent inhibitors for multiple biological targets, such as in the treatment of inflammation. nih.gov The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach various aryl groups to the triazine ring, demonstrating the scaffold's versatility. univen.ac.za

Coordination Chemistry and Ligand Design Studies

The nitrogen-rich 1,2,4-triazine ring is an excellent ligand for coordinating with metal ions. The arrangement of nitrogen atoms allows these molecules to bind to metals in various ways, forming stable complexes with interesting geometries and properties. scbt.com

Derivatives of this compound readily form complexes with a range of transition metals. tandfonline.com The synthesis typically involves the self-assembly of the triazine ligand with a metal salt in a suitable solvent. mdpi.com

Palladium(II) Complexes: Schiff bases derived from 4-amino-6-methyl-1,2,4-triazine-3-thione-5-one react with palladium(II) acetate (B1210297) or palladium(II) chloride to form stable Pd(II) complexes. researchgate.netsemanticscholar.org These reactions often result in intensely colored, air-stable solids. semanticscholar.org The synthesis of a tetrameric palladium(II) complex has been reported, highlighting the ability of these ligands to bridge multiple metal centers. researchgate.net

Silver(I) Complexes: The reaction of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) with silver nitrate (B79036) (AgNO₃) leads to the formation of a crystalline silver(I) coordination polymer. mdpi.com Similarly, 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one and its derivatives have been used to create silver complexes. tandfonline.com

A "ligand" is a molecule that can form a coordinate bond with a metal ion. google.com Triazine derivatives can act as multidentate ligands, meaning they can bind to a metal ion through multiple atoms simultaneously. bham.ac.uk

The specific atoms involved in bonding and the resulting geometry of the complex depend on the structure of the triazine derivative and the metal ion.

Binding Modes: Schiff base derivatives of triazines can act as bidentate (two-point attachment) or tridentate (three-point attachment) ligands. researchgate.netnih.gov For example, in some palladium(II) complexes, the ligand coordinates through a nitrogen atom and a sulfur atom (N,S chelation). researchgate.net In a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, the ligand acts as a bridge, coordinating to two different silver atoms through its neighboring ring nitrogen atoms (N1 and N2). mdpi.com

Coordination Geometries: The coordination around the metal center can adopt various geometries. In the silver(I) complex [Ag(3ADMT)(NO₃)]n, the silver atom is tetra-coordinated, bonded to two nitrogen atoms from two different triazine ligands and two oxygen atoms from two nitrate anions. mdpi.com Palladium(II) complexes with related ligands have been found to exhibit square planar geometry. nih.gov The study of these coordination modes and geometries is crucial for understanding the properties and potential applications of these metal complexes. bham.ac.uk

Applications in Advanced Materials Science Research

Beyond their biological applications, triazine-based compounds are being explored for their potential in advanced materials science. Their unique electronic structures and ability to self-assemble into organized networks make them candidates for new functional materials.

Derivatives of this compound have been investigated for several materials science applications. For example, some 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-one derivatives are used as corrosion inhibitor probes for mild steel. tandfonline.com The compound's structure allows for potential use in developing new materials with specific electronic or optical properties. smolecule.com Furthermore, the planar nature of the triazine ring and its ability to participate in extensive hydrogen bonding networks can be exploited to create supramolecular structures, such as molecular tapes, which are of interest in crystal engineering and the design of solid-state materials. nih.govresearchgate.net

Supramolecular Assembly and Hydrogel Formation via Molecular Interactions

The molecular structure of this compound and its derivatives is conducive to the formation of supramolecular assemblies and hydrogels through various non-covalent interactions. The presence of amino groups and triazine nitrogen atoms allows for the formation of distinct hydrogen bonding patterns with both donor and acceptor molecules, creating versatile recognition motifs. These interactions, along with π-π stacking, are fundamental to the self-assembly process that leads to the development of three-dimensional networks capable of encapsulating large amounts of water to form hydrogels. acs.org

Research has shown that the combination of thymine (B56734) and 6-methyl-1,3,5-triazine-2,4-diamine (B46240) can form a metastable bicomponent hydrogel. acs.org The self-assembly is often influenced by external stimuli such as temperature or ultrasound. Ultrasound, in particular, can facilitate the rearrangement of molecular aggregation by breaking intramolecular hydrogen bonds and promoting the formation of interlocked structures through intermolecular interactions, which often involve water molecules. acs.org The crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate reveals an extensive network of hydrogen bonds, where dimeric associations create molecular tapes that are interlinked by methanol solvent molecules, resulting in a three-dimensional structure. nih.gov This demonstrates the inherent capability of the triazine framework to participate in complex hydrogen-bonding schemes, a key feature in hydrogel formation. nih.gov

Role in Polymeric and Composite Materials Research

The this compound framework serves as a valuable building block in the synthesis of advanced polymeric and composite materials. Its derivatives, such as 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine), are utilized as starting materials for creating cross-linked polymers. researchgate.net For instance, condensation reactions of acetoguanamine with aldehydes like glutaraldehyde (B144438) and terephthaldehyde yield s-triazine-containing polymer ligands. These ligands can then form complexes with various metal ions (e.g., Co²⁺, Ni²⁺, and Cu²⁺), leading to the formation of polymeric metal complexes with specific thermal and magnetic properties. researchgate.net

The bifunctional nature of compounds like 6-methyl-1,3,5-triazine-2,4-diamine allows for controlled crosslink density in polymer systems, which is a key difference from the trifunctional crosslinking capability of melamine. This control over crosslinking is crucial for tailoring the properties of the resulting materials. Furthermore, the triazine core is a component in the development of C3-symmetric polymeric materials, where it can be functionalized through various reactions, including polycondensation and cross-coupling, to create materials with applications in areas like biomedicine. rsc.org The synthesis of microporous polymers based on an s-triazine unit has also been achieved through Friedel–Crafts reactions, resulting in materials with high surface areas. rsc.org

Methodological Studies in Analytical Chemistry

Development and Optimization of Electrochemical Sensors for Ion Detection

Derivatives of this compound have been successfully employed as ionophores in the development of highly selective and sensitive electrochemical sensors for the detection of various metal ions. These potentiometric sensors, often based on a PVC membrane, offer advantages such as simplicity, low cost, rapid response, and reliability. researchgate.net

A notable example is the use of 4-Amino-6-methyl-1,2,4-triazin-5-one-3-thione (AMTOT) as a sensing material in a Cu(II) ion-selective electrode. scielo.brresearchgate.net This sensor demonstrated a near-Nernstian response with a wide linear dynamic range and a low detection limit. scielo.brresearchgate.net Its response was found to be independent of pH over a significant range, and it could be used for extended periods without a considerable divergence in potential. scielo.br The sensor was successfully applied to determine copper concentrations in industrial wastewater samples. scielo.br

Similarly, 4-amino-6-methyl-3-methylmercapto-1,2,4-triazin-5-one (AMMTO) has been utilized as an ionophore in a Fe(III) ion-selective membrane electrode. researchgate.nettandfonline.com This sensor also exhibited a near-Nernstian slope, a low detection limit, and was independent of pH within a certain range. researchgate.nettandfonline.com It showed excellent selectivity towards various interfering ions and was effectively used for the direct determination of Fe³⁺ in water samples. tandfonline.com The development of such sensors highlights the potential of triazine derivatives in analytical applications for environmental and industrial monitoring.

Structure-Activity Relationship (SAR) Investigations in Biological Research

Mechanistic Studies of Enzyme Inhibition (e.g., D-amino acid oxidase, dihydrofolate reductase)

The 1,2,4-triazine scaffold is a key structural motif in the design of enzyme inhibitors, and structure-activity relationship (SAR) studies have provided valuable insights into their mechanisms of action.

In the context of D-amino acid oxidase (DAAO) , a flavoenzyme involved in the metabolism of D-amino acids, various derivatives of 1,2,4-triazine have been investigated as potent inhibitors. frontiersin.org For instance, 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have been designed to act as bioisosteres for the carboxylic acid moiety that interacts with the DAAO active site. nih.gov These compounds have shown inhibitory activity in the nanomolar range. nih.gov SAR studies revealed that the 3-position of the triazine ring can accommodate a branched chain that extends into a secondary binding site of the enzyme. nih.gov Similarly, 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have also been synthesized and found to be potent DAAO inhibitors, with some compounds exhibiting IC50 values in the double-digit nanomolar range. nih.govacs.org

Regarding dihydrofolate reductase (DHFR) , an essential enzyme in nucleotide synthesis and a well-known target for antimicrobial and anticancer drugs, triazine derivatives have been explored as inhibitors. nih.gov SAR studies on 2,4-diamino-1,6-dihydro-1,3,5-triazines, which are analogues of the known DHFR inhibitor cycloguanil, have been conducted to develop dual-action antifolates that also disrupt bacterial membranes. nih.gov These studies have shown that introducing long, lipophilic substituents at the 6-position of the dihydrotriazine ring can increase inhibitory activity against various bacterial pathogens. nih.gov Furthermore, research on 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines has demonstrated that compounds with a flexible linker between the triazine and an aryl ring can maintain high binding affinity to mutant forms of P. falciparum DHFR, overcoming drug resistance. rsc.org

Design Principles for Receptor Antagonism Studies

The 1,3,5-triazine (B166579) scaffold has been a focal point in the design of antagonists for various G protein-coupled receptors (GPCRs), including adenosine (B11128) and histamine (B1213489) receptors. The design principles for these antagonists often revolve around modifying the substituents at the 2, 4, and 6 positions of the triazine ring to achieve high affinity and selectivity.

For adenosine receptors (ARs) , particularly the A1 and A3 subtypes, 1,3,5-triazine derivatives have been designed and synthesized. nih.gov By introducing different substituents through amination and Suzuki coupling reactions, compounds with good binding affinity for both hA1 and hA3 ARs have been identified. nih.gov Molecular docking studies have been employed to predict the binding modes of these triazine derivatives, guiding the design of ligands that can act as antagonists. nih.gov For example, analysis of 2-amino-4,6-disubstituted-pyrimidine derivatives, which share structural similarities, has informed the design of selective A1AR antagonists. diva-portal.org

Computational Insights into Interaction with Biological Macromolecules

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules, such as derivatives of this compound, and their biological targets at an atomic level. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are instrumental in drug discovery and agrochemical development by elucidating binding modes, predicting binding affinities, and guiding the design of more potent and selective compounds. nih.govrsc.org

Molecular Docking and Dynamics Simulations: These methods simulate the binding process of a ligand to the active site of a target protein. For instance, studies on 1,2,4-triazine derivatives have revealed key interactions that are crucial for their inhibitory activity. In an investigation of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), molecular docking and MD simulations identified four essential amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. nih.gov The stability of the inhibitor-protein complex was found to be significantly influenced by hydrogen bonds formed by the triazine structure and hydrophobic interactions with other residues like Leu51, His217, Gln53, and Leu215. nih.gov Similarly, molecular docking of 1,2,4-triazine-3(2H)-one derivatives to tubulin, a key protein in cancer cell division, identified compounds with high binding affinities, with one derivative showing a docking score of -9.6 kcal/mol. nih.govresearchgate.net Subsequent MD simulations over 100 nanoseconds confirmed the stability of this interaction, indicated by low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models help in predicting the activity of new, unsynthesized compounds. For various 1,2,4-triazine derivatives, 3D-QSAR models like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) have been successfully developed. nih.gov For the h-DAAO inhibitors, these models showed good predictive power, which is essential for guiding the synthesis of new compounds with potentially enhanced activity. nih.govrsc.org In another study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, a QSAR model revealed that descriptors like absolute electronegativity and water solubility significantly influence the inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov

| Computational Method | Target Macromolecule | Key Findings/Interactions | Significance |

|---|---|---|---|

| Molecular Docking & MD Simulation | Human D-amino acid oxidase (h-DAAO) | Identified key interacting residues: Gly313, Arg283, Tyr224, Tyr228. Highlighted the importance of hydrogen bonds and hydrophobic interactions with Leu51, His217, Gln53, and Leu215. nih.gov | Provides a structural basis for inhibitor binding and stability, guiding the design of more potent h-DAAO inhibitors. nih.gov |

| Molecular Docking & MD Simulation | Tubulin | Predicted a high binding affinity (-9.6 kcal/mol) for a lead compound. MD simulations confirmed a stable binding conformation. nih.govresearchgate.net | Identifies promising anticancer candidates and validates their interaction stability with a key therapeutic target. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Human D-amino acid oxidase (h-DAAO) | Developed models with high predictive stability (q² = 0.669, r² = 0.985 for CoMSIA). nih.govrsc.org | Enables the prediction of biological activity for novel derivatives, shortening the development cycle for new antipsychotics. nih.govrsc.org |

| QSAR | Tubulin | Established a correlation between chemical descriptors (e.g., electronegativity, solubility) and inhibitory activity (R² = 0.849). nih.gov | Streamlines the identification of promising candidates by predicting efficacy based on chemical properties. nih.govnih.gov |

Research Methodologies in Agricultural Chemical Science

The development and understanding of agrochemicals, including herbicides based on the this compound framework, rely on a suite of advanced research methodologies. These techniques are crucial for discovering new active compounds and for elucidating their mechanisms of action and interaction with target and non-target organisms.

Elucidation of Molecular Mechanisms in Phytochemical Interactions

Understanding how a plant responds to a chemical stressor like a herbicide is a complex task that requires a systems-level approach. Modern "omics" technologies—transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the molecular events that occur within a plant upon exposure to a phytochemical. researchgate.net These high-throughput technologies have begun to revolutionize molecular weed biology and herbicide resistance research. researchgate.netnih.gov

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in an organism to provide a global overview of gene expression. researchgate.net In the context of herbicide action, transcriptomics can identify which genes are turned on or off in response to chemical treatment. For example, RNA-Seq (RNA sequencing) analysis of plants under herbicide stress has consistently identified the upregulation of genes involved in detoxification. frontiersin.org These often include genes encoding for cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters, which metabolize or sequester the herbicide, conferring resistance. frontiersin.orgmountainscholar.org Studies on Brassica napus and Alopecurus aequalis under stress from sulfonylurea herbicides revealed that differentially expressed genes were primarily involved in oxidation-reduction pathways, plant-pathogen interactions, and phenylpropanoid biosynthesis, highlighting the complex defensive response mounted by the plant. frontiersin.orgnih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In agricultural science, metabolomic profiling, often using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), reveals the biochemical consequences of herbicide action. researchgate.netnih.gov A study on Arabidopsis thaliana treated with a 1,3,5-triazine herbicide (AE 944) and other herbicides demonstrated that distinct changes in the profiles of polar primary metabolites could differentiate the herbicides' modes of action. nih.govnih.gov For instance, treatment with the herbicide glufosinate (B12851) led to a massive accumulation (over 90-fold) of the TCA cycle intermediate 2-oxoglutarate after 24 hours, alongside significant increases in succinate, citrate, and certain amino acids. nih.gov Such specific metabolic signatures provide a functional readout of the herbicide's impact on plant physiology.

Proteomics: As proteins are the direct executors of cellular functions, proteomics—the study of the entire protein complement of a cell or organism—offers direct insight into a plant's response to stress. frontiersin.orgresearchgate.net Abiotic stresses, including chemical exposure, cause significant changes to the plant proteome. mdpi.com Proteomic studies can identify differentially expressed proteins involved in stress response, such as heat shock proteins, antioxidant enzymes, and proteins related to photosynthetic machinery. researchgate.net These analyses help connect the transcriptomic changes to functional outcomes at the cellular level. mdpi.com

X-ray Crystallography: This technique is fundamental for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. While often applied in drug discovery, it is equally vital in agrochemical science for understanding how a herbicide binds to its target enzyme. nih.gov For example, the crystal structure of phosphodiesterase 2 in complex with a triazine-based inhibitor revealed a previously unreported binding-induced pocket, providing a structural basis for the inhibitor's high selectivity. nih.gov Such detailed structural information is invaluable for the rational design of new, more effective, and selective herbicides.

| Methodology | Objective | Key Findings & Examples |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Analyze gene expression changes in response to herbicide stress. | Identified upregulation of detoxification genes (CYP450s, GSTs, ABC transporters) in herbicide-resistant weeds. nih.govfrontiersin.orgmountainscholar.org |

| Metabolomics (e.g., GC-MS) | Profile changes in small molecule metabolites to understand physiological impact. | Revealed herbicide-specific metabolic signatures, such as the accumulation of TCA cycle intermediates and amino acids in treated Arabidopsis. nih.gov |

| Proteomics (e.g., LC-MS) | Investigate changes in protein expression and post-translational modifications. | Identifies key proteins involved in stress response, photosynthesis, and detoxification, linking gene expression to cellular function. frontiersin.orgnih.gov |

| X-ray Crystallography | Determine the 3D structure of herbicide-target complexes. | Provides atomic-level detail of binding interactions, enabling structure-based design of new agrochemicals. nih.govnih.govmdpi.com |

Future Directions and Interdisciplinary Research Perspectives

Innovations in Green Synthetic Methodologies for Triazine Analogues

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic protocols for triazine derivatives. These "green" methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents, aligning with the principles of green chemistry. nih.govresearchgate.net Key innovations include the use of microwave irradiation and ultrasound assistance, which often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbenthamdirect.com

For instance, microwave-assisted synthesis has been successfully employed for producing 1,3,5-triazine (B166579) derivatives, demonstrating benefits such as rapid reactions, reduced by-product formation, and improved energy efficiency. benthamdirect.com Similarly, sonochemistry, utilizing ultrasonic irradiation, has facilitated the synthesis of triazine derivatives in aqueous media, drastically cutting down the reliance on organic solvents. nih.gov These techniques are not only more environmentally friendly but also offer pathways to novel compounds that may be inaccessible through traditional thermal methods. nih.govbenthamdirect.com The development of one-pot syntheses and the use of eco-friendly solvents like water or ionic liquids are also at the forefront of this research. researchgate.net

Table 1: Comparison of Green vs. Conventional Synthesis for Triazine Analogues

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Minutes | High | Rapid heating, reduced by-products, energy efficient | nih.gov, benthamdirect.com |

| Ultrasound-Assisted (Sonochemistry) | 30-60 minutes | Up to 96% | Enables use of aqueous media, improved reaction rates | nih.gov |

| Conventional Reflux | Hours (e.g., 4-5 hours) | Moderate to High | Well-established, simple setup | nih.gov |

| DBU as Solvent/Catalyst | 20-30 minutes | Good | Catalyst-free, eco-friendly | researchgate.net |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the structure, reactivity, and electronic properties of triazine analogues is being achieved through the synergistic use of advanced spectroscopic methods and computational modeling. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide crucial experimental data on molecular structures and transformations. bohrium.comnih.govresearchgate.net

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. colab.wsresearchgate.net DFT calculations allow for the optimization of molecular geometries and the investigation of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. colab.wsjst.go.jp This analysis helps in predicting reactive sites, understanding reaction mechanisms, and interpreting spectroscopic data. colab.wsresearchgate.net Time-Dependent DFT (TD-DFT) is further used to calculate and predict electronic absorption and emission spectra, which can be compared with experimental UV-Vis and fluorescence data to confirm structures and understand photophysical properties. bohrium.com This integrated approach is crucial for designing new triazine derivatives with tailored electronic and chemical properties.

Table 2: Application of Advanced Techniques for Mechanistic Insights into Triazine Analogues

| Technique | Type of Information Provided | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO), reactivity descriptors, reaction mechanisms. | Predicting reactive centers and adsorption behavior of triazine derivatives on metal surfaces. | colab.ws, researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. | Correlating theoretical and experimental spectra of novel bis(1,2,4-triazines). | bohrium.com |

| NMR Spectroscopy | Confirmation of chemical structures in solution, studying rotational barriers. | Characterizing newly synthesized non-symmetrical 1,3,5-triazine macrocycles. | ubbcluj.ro |

| X-ray Crystallography | Definitive determination of solid-state molecular structure and intermolecular interactions. | Confirming the structures of triazine-based hydrazone derivatives. | researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirming the synthesis of 5,6-biaryl-1,2,4-triazine-3-amine derivatives. nih.gov | nih.gov |

Exploration of Novel Reactivity Profiles and Catalytic Applications